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Compound of Interest

Compound Name: Cend-1

Cat. No.: B612630 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for Cend-1
(certepetide), a first-in-class tumor-penetrating peptide, with alternative first-line treatments for

metastatic pancreatic ductal adenocarcinoma (mPDAC). The data presented is based on

publicly available results from key clinical trials, offering an objective overview to inform

research and drug development efforts.

Executive Summary
Cend-1, when added to the standard chemotherapy regimen of gemcitabine and nab-

paclitaxel, has shown encouraging efficacy and a manageable safety profile in a Phase 1

clinical trial (NCT03517176) for patients with previously untreated mPDAC. This combination

has demonstrated a notable improvement in Overall Response Rate (ORR), Progression-Free

Survival (PFS), and Overall Survival (OS) when compared to historical data from the pivotal

MPACT trial, which established gemcitabine plus nab-paclitaxel as a standard of care.

Furthermore, this guide contextualizes these findings by presenting data from the PRODIGE

4/ACCORD 11 trial of FOLFIRINOX, another standard first-line regimen for mPDAC.

Cend-1 Mechanism of Action
Cend-1 is a cyclic peptide, also known as iRGD, that enhances the delivery of co-administered

anticancer drugs to solid tumors.[1][2][3] Its mechanism involves a two-step process:
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Tumor Homing: The Arginine-Glycine-Aspartic acid (RGD) motif within Cend-1 selectively

binds to αv integrins (αvβ3 and αvβ5), which are overexpressed on the surface of tumor

endothelial cells.[4]

Tissue Penetration: Upon binding to integrins, Cend-1 is proteolytically cleaved by tumor-

associated proteases, exposing a C-end Rule (CendR) motif. This CendR motif then binds to

neuropilin-1 (NRP-1), a receptor that triggers a temporary increase in vascular permeability

and activates a transport pathway, allowing for deeper and more effective penetration of co-

administered chemotherapeutic agents into the tumor microenvironment.[2][3]

This targeted mechanism aims to increase the concentration of anticancer drugs within the

tumor while minimizing systemic exposure and associated toxicities.
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Clinical Trial Data Comparison
The following tables summarize the key efficacy and safety data from the Cend-1 Phase 1 trial

and compare it with the pivotal trials for gemcitabine + nab-paclitaxel (MPACT) and
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FOLFIRINOX (PRODIGE 4/ACCORD 11).

Efficacy Data

Endpoint

Cend-1 +
Gemcitabine/N
ab-Paclitaxel
(NCT03517176)
[4][5]

Gemcitabine +
Nab-Paclitaxel
(MPACT Trial)
[6][7][8]

FOLFIRINOX
(PRODIGE
4/ACCORD 11
Trial)[9][10][11]
[12][13]

Gemcitabine
(MPACT Trial -
Control Arm)
[6]

Number of

Patients (efficacy

analysis)

29 431 171 430

Median Overall

Survival (mOS)
13.2 months 8.5 months 11.1 months 6.7 months

Median

Progression-Free

Survival (mPFS)

9.7 months 5.5 months 6.4 months 3.7 months

Overall

Response Rate

(ORR)

59% (1 CR, 16

PR)
23% 31.6% 7%

Disease Control

Rate (DCR)
90% 48%

71.7% (females),

67.7% (males)
33%

CR: Complete Response, PR: Partial Response

Safety Data: Grade 3/4 Adverse Events
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Adverse Event

Cend-1 +
Gemcitabine/N
ab-Paclitaxel
(NCT03517176)
[5]

Gemcitabine +
Nab-Paclitaxel
(MPACT Trial)
[14]

FOLFIRINOX
(PRODIGE
4/ACCORD 11
Trial)[9]

Gemcitabine
(MPACT Trial -
Control Arm)
[14]

Neutropenia 55% 38% 45.7% 27%

Febrile

Neutropenia
Not Reported 3% 5.4% 1%

Anemia 26% 13% Not Reported 12%

Thrombocytopeni

a
Not Reported 13% 9.1% 9%

Leukopenia 16% Not Reported Not Reported Not Reported

Fatigue Not Reported 17% 23.6% 7%

Vomiting Not Reported 6% 14.5% 4%

Diarrhea Not Reported 6% 12.7% 1%

Peripheral

Neuropathy
Not Reported 17% 9% 1%

Pulmonary

Embolism
13% Not Reported Not Reported Not Reported

Experimental Protocols
This section outlines the methodologies for the key clinical trials cited in this guide.

Cend-1 Phase 1 Trial (NCT03517176)
Study Design: An open-label, multicenter, Phase 1 dose-escalation and expansion study.[4]

Patient Population: Patients with histologically confirmed metastatic pancreatic ductal

adenocarcinoma who had not received prior chemotherapy.[5] Key inclusion criteria included

an ECOG performance status of 0 or 1.[15]
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Treatment Regimen: Cend-1 was administered as an intravenous infusion on days 1, 8, and

15 of a 28-day cycle, in combination with gemcitabine (1000 mg/m²) and nab-paclitaxel (125

mg/m²) also administered on days 1, 8, and 15.[4][5]

Efficacy Assessment: Tumor response was evaluated according to the Response Evaluation

Criteria in Solid Tumors version 1.1 (RECIST 1.1).[16][17][18][19][20]

Safety Assessment: Adverse events were graded using the National Cancer Institute's

Common Terminology Criteria for Adverse Events (CTCAE).[21][22][23][24][25]

MPACT Trial (NCT00844649)
Study Design: A randomized, open-label, multicenter, Phase 3 trial.[8][26]

Patient Population: Patients with previously untreated metastatic adenocarcinoma of the

pancreas.[14]

Treatment Regimens:

Arm 1: Gemcitabine (1000 mg/m²) weekly for 7 of the first 8 weeks, then on days 1, 8, and

15 of each 28-day cycle, plus nab-paclitaxel (125 mg/m²) on the same schedule.[7]

Arm 2: Gemcitabine (1000 mg/m²) monotherapy on the same schedule.[7]

Efficacy Assessment: The primary endpoint was overall survival. Secondary endpoints

included progression-free survival and overall response rate, assessed using RECIST

version 1.0.[6]

Safety Assessment: Adverse events were monitored and graded according to the CTCAE.

PRODIGE 4/ACCORD 11 Trial (NCT00112658)
Study Design: A randomized, open-label, multicenter, Phase 2/3 trial.[9]

Patient Population: Patients with metastatic pancreatic adenocarcinoma, an ECOG

performance status of 0 or 1, and no prior chemotherapy.[10]

Treatment Regimens:
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Arm 1 (FOLFIRINOX): A combination of oxaliplatin (85 mg/m²), irinotecan (180 mg/m²),

leucovorin (400 mg/m²), and fluorouracil (400 mg/m² bolus followed by a 46-hour

continuous infusion of 2,400 mg/m²) administered every 2 weeks.[10]

Arm 2 (Gemcitabine): Gemcitabine (1,000 mg/m²) administered weekly for 7 of 8 weeks

and then weekly for 3 of 4 weeks.[10][11]

Efficacy Assessment: The primary endpoint was overall survival. Tumor response was also

evaluated.

Safety Assessment: Adverse events were graded according to the CTCAE.
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Generalized Clinical Trial Workflow

Conclusion
The addition of Cend-1 to a standard gemcitabine and nab-paclitaxel regimen demonstrates

promising clinical activity in the first-line treatment of metastatic pancreatic ductal

adenocarcinoma, with improvements in survival and response rates compared to historical
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controls. The safety profile of the Cend-1 combination appears manageable and consistent

with the known toxicities of the chemotherapy backbone. These findings warrant further

investigation in larger, randomized controlled trials to definitively establish the clinical benefit of

Cend-1 in this patient population. This comparative guide serves as a resource for researchers

and drug development professionals to contextualize the emerging data for Cend-1 within the

current treatment landscape for mPDAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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